molecular formula C10H10FNO B13067909 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B13067909
M. Wt: 179.19 g/mol
InChI Key: DDPYHMXGZFCBRK-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that belongs to the quinoline family. The presence of a fluorine atom at the 6th position and a methyl group at the 8th position of the quinoline ring system imparts unique chemical and biological properties to this compound. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .

Another approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroquinoline derivatives . This method is widely used due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 8th position, resulting in different chemical and biological properties.

    8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom at the 6th position, affecting its reactivity and biological activity.

    6-Fluoro-8-methylquinoline: The absence of the tetrahydro ring structure alters its chemical stability and reactivity.

Uniqueness

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one is unique due to the combined presence of the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its binding affinity to molecular targets, while the methyl group influences its lipophilicity and metabolic stability. These features make it a valuable compound in medicinal chemistry and pharmaceutical research.

Biological Activity

6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with a fluorine atom and a methyl group positioned strategically to influence its biological interactions. Its molecular formula is C10H10FNC_{10}H_{10}FN with a molecular weight of approximately 179.19 g/mol. The unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antibiotics indicates potential efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For instance, related tetrahydroquinoline derivatives have shown significant inhibition against nitric oxide synthase (nNOS), with some analogs demonstrating up to 36-fold increased potency .
  • Cholinergic Activity : There is emerging evidence that compounds within the tetrahydroquinoline class can inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. The general synthetic route includes:

  • Formation of Tetrahydroquinoline Core : Initial reactions involve cyclization processes using appropriate precursors.
  • Fluorination and Methylation : Subsequent steps introduce the fluorine and methyl substituents at designated positions on the quinoline structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar compounds within the tetrahydroquinoline class. Below is a summary of relevant findings:

StudyCompoundBiological ActivityKey Findings
This compoundnNOS InhibitionDemonstrated significant inhibition with IC50 values in the nanomolar range.
THQ-Isoxazole HybridsCholinesterase InhibitionSome hybrids showed IC50 values < 5 µM against AChE/BChE with selective inhibition profiles.
Related TetrahydroquinolinesAntimicrobial ActivityExhibited activity against various bacterial strains; specific mechanisms remain under investigation.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-8-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3

InChI Key

DDPYHMXGZFCBRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCC2=O)F

Origin of Product

United States

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